2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Description
This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. The acetamide linker connects the pyrazole to a pyridin-2-ylmethyl moiety. Such structural motifs are common in enzyme inhibitors (e.g., MAO, cholinesterase) or receptor ligands (e.g., FPR agonists) .
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-16(10-17(24)21-11-15-4-2-3-9-20-15)18(23-22-12)13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
CQGPAHFKARXEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of a chlorophenyl halide in the presence of a base.
Attachment of Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridinylmethyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridinylmethyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetamides
(a) 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide
- Structural Difference : The acetamide nitrogen is substituted with a pyridin-2-yl ethyl group instead of pyridin-2-ylmethyl.
- Implications : The extended ethyl spacer may alter binding affinity or metabolic stability compared to the target compound .
(b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
Heterocyclic Acetamides with Enzyme Inhibitory Activity
(a) N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
- Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B.
- Comparison: The fused quinoxaline system likely enhances target specificity, whereas the target compound’s pyridine group may favor interactions with different enzymes .
(b) Safinamide and Milacemide Derivatives
FPR Agonists with Pyridazinone Cores
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Activity : Specific FPR2 agonist activating calcium mobilization in neutrophils.
- Comparison: Replacement of pyridazinone with pyrazole in the target compound may shift receptor selectivity or potency .
Triazole/Oxadiazole-Linked Acetamides
- Example : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Features : Contains a 1,3,4-oxadiazole thione and nitro group.
- Implications : The electron-withdrawing nitro group may reduce solubility compared to the target compound’s chlorophenyl and pyridine groups .
Patent Derivatives with Varied Substituents
- Example : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Structure : Benzothiazole replaces pyrazole, with an ethoxy group.
- Potential Use: Likely targets different pathways (e.g., kinase inhibition) due to benzothiazole’s prevalence in anticancer agents .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
